molecular formula C4H3BrFN3 B12065759 6-Bromo-5-fluoropyrimidin-4-amine

6-Bromo-5-fluoropyrimidin-4-amine

Cat. No.: B12065759
M. Wt: 191.99 g/mol
InChI Key: BLCZUZQFAVZNKL-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoropyrimidin-4-amine is a halogenated pyrimidine derivative characterized by a bromine atom at position 6, fluorine at position 5, and an amine group at position 2. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acids and enzyme inhibition. The bromine and fluorine substituents enhance electrophilic reactivity and metabolic stability, making this compound valuable in drug discovery, particularly for kinase inhibitors and antiviral agents .

Properties

Molecular Formula

C4H3BrFN3

Molecular Weight

191.99 g/mol

IUPAC Name

6-bromo-5-fluoropyrimidin-4-amine

InChI

InChI=1S/C4H3BrFN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9)

InChI Key

BLCZUZQFAVZNKL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Br)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoropyrimidin-4-amine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 5-fluoropyrimidin-4-amine using N-bromosuccinimide (NBS) in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature with stirring for a few hours .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-5-fluoropyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoropyrimidin-4-amine is primarily related to its ability to participate in various chemical reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The presence of halogen atoms enhances its binding affinity to molecular targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

4,6-Dichloro-5-methoxypyrimidine ()

  • Structure : Chlorine (positions 4 and 6), methoxy (position 5).
  • Key Differences: Electron-Withdrawing Effects: Chlorine atoms increase electrophilicity compared to bromine/fluorine in the target compound.
  • Applications : Methoxy groups often enhance solubility but reduce reactivity compared to halogens.

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine ()

  • Structure : Bromine (position 5), chlorine (position 6), methylthio (position 2), amine (position 4).
  • Reactivity: Thioether groups are susceptible to oxidation, unlike the stable C-F bond in the target compound .

5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidin-2-amine ()

  • Structure : Bromine (position 5), chlorine (position 4), trifluoromethyl (position 6), amine (position 2).
  • Substituent Positioning: Chlorine at position 4 vs. fluorine at position 5 in the target compound alters electronic distribution .

N-(2-fluorophenyl)-5-[(4-ethoxyanilino)methyl]-6-methyl-2-phenylpyrimidin-4-amine ()

  • Structure: Fluorophenyl (position 4), ethoxyanilino-methyl (position 5), methyl (position 6).
  • Key Differences: Hydrogen Bonding: N–H···N and C–H···O interactions drive crystal packing, unlike halogen-dominated interactions in the target compound. Biological Relevance: Bulky substituents (e.g., ethoxyanilino) may improve target specificity but reduce synthetic accessibility .

Physicochemical Properties and Reactivity

Comparative Table

Compound Name Molecular Weight Key Substituents Solubility (Predicted) Reactivity Highlights
6-Bromo-5-fluoropyrimidin-4-amine 206.02 g/mol Br (C6), F (C5), NH2 (C4) Moderate (polar aprotic solvents) High electrophilicity at C4/C5/C6
4,6-Dichloro-5-methoxypyrimidine 193.00 g/mol Cl (C4/C6), OCH3 (C5) Low (non-polar solvents) Oxidative susceptibility of OCH3
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine 254.54 g/mol Br (C5), Cl (C6), SCH3 (C2) Low (lipophilic) Thioether oxidation to sulfone
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidin-2-amine 294.44 g/mol Br (C5), Cl (C4), CF3 (C6) Very low High stability due to CF3

Biological Activity

6-Bromo-5-fluoropyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of bromine and fluorine substituents, which may enhance its interaction with biological targets.

The molecular formula of 6-Bromo-5-fluoropyrimidin-4-amine is C4H3BrFN3C_4H_3BrFN_3, with a molecular weight of approximately 196.99 g/mol. The IUPAC name reflects its structural characteristics, which include a bromine atom at position 6 and a fluorine atom at position 5 of the pyrimidine ring.

PropertyValue
Molecular FormulaC4H3BrFN3
Molecular Weight196.99 g/mol
IUPAC Name6-Bromo-5-fluoropyrimidin-4-amine
SMILESBrC1=C(NC(=N1)N)C(F)=N

Biological Activity

Recent studies have highlighted the biological activity of 6-Bromo-5-fluoropyrimidin-4-amine, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth. The mechanism of action is believed to involve interference with nucleic acid synthesis, which is crucial for bacterial replication .

Anticancer Potential

In the context of cancer research, 6-Bromo-5-fluoropyrimidin-4-amine has been evaluated for its antiproliferative effects on several cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study: Anticancer Activity
A notable study involved the evaluation of 6-Bromo-5-fluoropyrimidin-4-amine against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value in the micromolar range, indicating significant cytotoxicity. The study suggested that the presence of fluorine enhances the compound's ability to penetrate cell membranes, thereby increasing its effectiveness against tumor cells .

The precise mechanism by which 6-Bromo-5-fluoropyrimidin-4-amine exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in nucleotide synthesis.
  • Induction of Apoptosis : By promoting oxidative stress within cells, it triggers apoptotic pathways leading to cell death.
  • Interference with DNA Replication : The structural similarity to nucleobases allows it to incorporate into DNA, disrupting replication processes.

Comparative Analysis

When compared to similar compounds, such as other halogenated pyrimidines, 6-Bromo-5-fluoropyrimidin-4-amine demonstrates unique biological properties attributed to its specific halogen substitutions. This uniqueness can be summarized as follows:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
6-Bromo-5-fluoropyrimidin-4-amineSignificantModerate to HighEnzyme inhibition, apoptosis induction
5-Chloro-pyrimidin-4-amineModerateLowPrimarily enzyme inhibition
6-Iodo-pyrimidin-4-amineLowModerateDNA intercalation

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